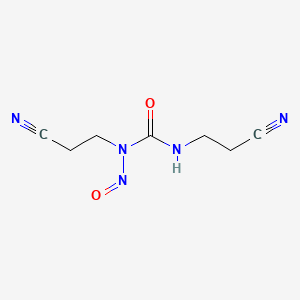
1,3-Bis(2-cyanoethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-cyanoethyl)-1-nitrosourea is a chemical compound with the formula C₇H₉N₅O₂ It is known for its unique structure, which includes two cyanoethyl groups and a nitrosourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-cyanoethyl)-1-nitrosourea typically involves the reaction of urea with 2-cyanoethyl chloride in the presence of a base, followed by nitrosation. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the intermediate compounds.
Solvent: Common solvents used include dichloromethane or acetonitrile.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-cyanoethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Bis(2-cyanoethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Bis(2-cyanoethyl)-1-nitrosourea exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The nitrosourea moiety is known to alkylate DNA, leading to potential applications in cancer therapy. The cyanoethyl groups may also play a role in modulating the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-cyanoethyl)urea: Lacks the nitroso group, leading to different reactivity and applications.
1,3-Dimethyl-1-nitrosourea: Contains methyl groups instead of cyanoethyl groups, affecting its chemical properties and uses.
Uniqueness
1,3-Bis(2-cyanoethyl)-1-nitrosourea is unique due to the presence of both cyanoethyl and nitrosourea groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Propiedades
Número CAS |
60285-25-8 |
|---|---|
Fórmula molecular |
C7H9N5O2 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
1,3-bis(2-cyanoethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O2/c8-3-1-5-10-7(13)12(11-14)6-2-4-9/h1-2,5-6H2,(H,10,13) |
Clave InChI |
UJMHIEGWBATPGL-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)N(CCC#N)N=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


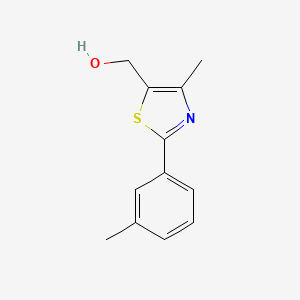
phosphanium bromide](/img/structure/B14596271.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
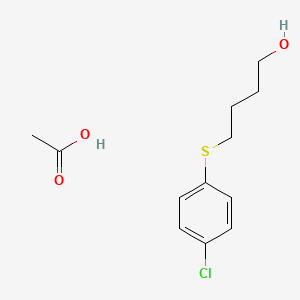
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
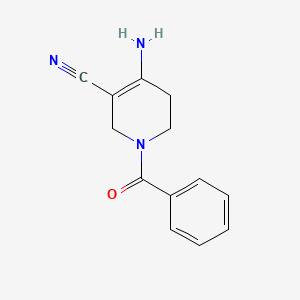
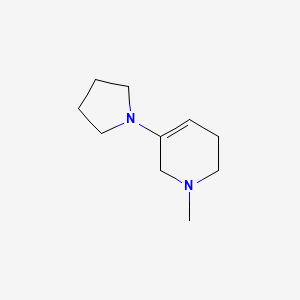
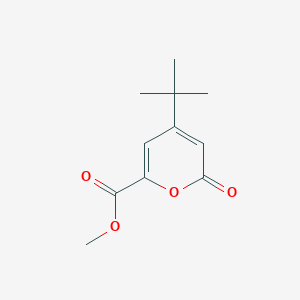
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

